2,2-Diphenylpropane
Overview
Description
2,2-Diphenylpropane is a chemical compound with the molecular formula C15H16 . It has a molecular weight of 196.29 . It is used in the synthesis of various substances .
Molecular Structure Analysis
The linear formula of 2,2-Diphenylpropane is (CH3)2C(C6H5)2 . This indicates that the molecule consists of a central carbon atom bonded to two methyl groups (CH3) and two phenyl groups (C6H5).
Physical And Chemical Properties Analysis
2,2-Diphenylpropane is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . Its melting point is between 26-28 °C, and it has a boiling point of 282 °C . The refractive index is 1.57 .
Scientific Research Applications
Microfluidity Measurement in Micellar Solutions
Diphenylpropane and dipyrenylpropane are effective pseudomonomolecular probes for measuring microfluidity in aqueous micellar solutions containing sodium dodecyl sulphate. These compounds allow for accurate microfluidity assessments at concentrations as low as 10 −5 M, offering an advantage over intermolecular probes which may suffer from distribution statistics issues (Zachariasse, 1978).
Synthesis of Chemical Compounds
1,3-Diphenylpropane-2,2-dithiol, a derivative of diphenylpropane, has been synthesized using ethanol, dry hydrogen sulfide, and hydrogen chloride. This process highlights the versatility of diphenylpropane in the synthesis of complex organic compounds (Fu & Wei-bing, 2006).
Photochemical Research
The photoamination of 1,1-diphenylpropene with ammonia and alkylamines in the presence of p-dicyanobenzene showcases the reactivity of diphenylpropane derivatives under photochemical conditions. This application is significant in understanding the photochemical behavior of aryl-substituted alkenes (Yamashita et al., 1991).
Agonist of PPAR Nuclear Receptors
Diphenylpropane derivatives have been identified as agonists of PPAR nuclear receptors. This discovery has implications in the study and treatment of metabolic, inflammatory, and neurodegenerative diseases, highlighting the potential medicinal applications of these compounds (Rosse, 2013).
Natural Product Research
In the study of natural products, new diphenylpropan-1,2-diols isolated from the roots of Erythrina variegata were found. These compounds are unusual diphenylpropan-1,2-diols with a syringyl group, demonstrating the presence of diphenylpropane derivatives in nature (Tanaka et al., 2002).
Excimer Formation Studies
Investigations into intramolecular excimer formation in diphenyl and triphenyl alkanes, such as 1,3-diphenylpropane, contribute to a deeper understanding of fluorescence characteristics and molecular configurations in organic chemistry (Hirayama, 1965).
Halogenation and Rearrangement Studies
Studies on the halogenation and rearrangement of 2-hydroxy-1,2-diphenylpropan-1-one (α-methylbenzoin) demonstrate the complex chemical behavior of diphenylpropane derivatives under various conditions, adding to the knowledge in organic synthesis and reaction mechanisms (Aitken & Aitken, 2008).
Polymer Science Applications
The study of post-sulfonated polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane (bisphenol-A) contributes significantly to the field of polymer science, particularly in understanding the microstructure and properties of polymers (Komber et al., 2012).
properties
IUPAC Name |
2-phenylpropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILSYCKGLDDVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047892 | |
Record name | 2,2-Diphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylpropane | |
CAS RN |
778-22-3, 13540-56-2 | |
Record name | Dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLDIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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